molecular formula C20H18ClFN4O3S B11087371 N-(5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide

N-(5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide

Cat. No.: B11087371
M. Wt: 448.9 g/mol
InChI Key: SZJWXKFYJBGXHX-UHFFFAOYSA-N
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Description

N-(5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-2-FLUOROBENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a carbamoylmethyl group, an ethyl group, an oxo group, a sulfanylideneimidazolidinyl group, and a fluorobenzamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-2-FLUOROBENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Chlorophenyl Carbamoyl Intermediate: This step involves the reaction of 4-chlorophenyl isocyanate with an appropriate amine to form the chlorophenyl carbamoyl intermediate.

    Introduction of the Ethyl Group: The ethyl group is introduced through an alkylation reaction using an appropriate alkylating agent.

    Formation of the Oxo Group: The oxo group is introduced through an oxidation reaction using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Formation of the Sulfanylideneimidazolidinyl Group: This step involves the reaction of an appropriate thiol with an imidazolidinone derivative to form the sulfanylideneimidazolidinyl group.

    Introduction of the Fluorobenzamide Group: The final step involves the reaction of the intermediate with 2-fluorobenzoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of N-(5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-2-FLUOROBENZAMIDE typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-2-FLUOROBENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorobenzamide groups, using nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkyl halides.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Substituted derivatives with new functional groups.

    Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

N-(5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-2-FLUOROBENZAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-2-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: The compound may inhibit specific enzymes involved in various biological processes, leading to the disruption of these processes.

    Binding to Receptors: The compound may bind to specific receptors on the surface of cells, leading to the activation or inhibition of signaling pathways.

    Interacting with DNA/RNA: The compound may interact with DNA or RNA, leading to the inhibition of replication or transcription processes.

Comparison with Similar Compounds

N-(5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-2-FLUOROBENZAMIDE can be compared with other similar compounds, such as:

    N-(5-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-2-FLUOROBENZAMIDE: This compound has a bromophenyl group instead of a chlorophenyl group, which may affect its reactivity and biological activity.

    N-(5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-2-FLUOROBENZAMIDE: This compound has a methoxyphenyl group instead of a chlorophenyl group, which may affect its solubility and biological activity.

    N-(5-{[(4-NITROPHENYL)CARBAMOYL]METHYL}-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-2-FLUOROBENZAMIDE: This compound has a nitrophenyl group instead of a chlorophenyl group, which may affect its reactivity and biological activity.

Properties

Molecular Formula

C20H18ClFN4O3S

Molecular Weight

448.9 g/mol

IUPAC Name

N-[5-[2-(4-chloroanilino)-2-oxoethyl]-3-ethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzamide

InChI

InChI=1S/C20H18ClFN4O3S/c1-2-25-19(29)16(11-17(27)23-13-9-7-12(21)8-10-13)26(20(25)30)24-18(28)14-5-3-4-6-15(14)22/h3-10,16H,2,11H2,1H3,(H,23,27)(H,24,28)

InChI Key

SZJWXKFYJBGXHX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=S)NC(=O)C2=CC=CC=C2F)CC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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